An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylbenzoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylbenzoic acid, also known as 2-ethenylbenzoic acid, is an organic compound of interest in polymer chemistry and as a potential building block in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature, featuring both a carboxylic acid and a vinyl group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of 2-vinylbenzoic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.
Physical and Chemical Properties
Quantitative data for 2-vinylbenzoic acid is not as extensively documented as for its isomer, 4-vinylbenzoic acid. The following tables summarize the available experimental and predicted data.
Table 1: General and Physical Properties of 2-Vinylbenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | N/A |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 27326-43-8 | [1][2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 94 °C | [2] |
| Boiling Point | Not experimentally determined; Predicted for methyl ester: 253.0 ± 19.0 °C | N/A |
| Solubility | No quantitative data available. Likely soluble in organic solvents like methanol, dichloromethane, and hot water. | N/A |
| pKa | Not experimentally determined. | N/A |
Table 2: Spectroscopic Data for 2-Vinylbenzoic Acid (Predicted/Analogous)
| Technique | Key Peaks/Shifts | Interpretation |
| ¹H NMR | Vinyl Protons: ~5.0-7.0 ppm (complex splitting), Aromatic Protons: ~7.2-8.0 ppm (multiplets), Carboxylic Acid Proton: >10 ppm (broad singlet) | Based on analogous compounds. |
| ¹³C NMR | Carboxylic Carbonyl: ~170 ppm, Aromatic Carbons: ~125-140 ppm, Vinyl Carbons: ~115-135 ppm | Based on analogous compounds. |
| FT-IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch, vinyl), ~1600, 1480 (C=C stretch, aromatic) | Based on general spectra for benzoic acid derivatives. |
Experimental Protocols
Synthesis of 2-Vinylbenzoic Acid via Wittig Reaction
A plausible synthetic route to 2-vinylbenzoic acid is the Wittig reaction, starting from 2-carboxybenzaldehyde (B143210). This method is advantageous due to its regioselectivity in forming the double bond[4][5][6][7].
Workflow for the Synthesis of 2-Vinylbenzoic Acid
Caption: Synthesis of 2-Vinylbenzoic acid via the Wittig reaction.
Methodology:
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Preparation of the Phosphonium (B103445) Salt: Methyltriphenylphosphonium iodide is prepared by reacting triphenylphosphine with methyl iodide in a suitable solvent like toluene (B28343) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the salt precipitates. The salt is then filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.
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Generation of the Ylide: The phosphonium salt is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the deep red or orange phosphorus ylide.
-
Wittig Reaction: A solution of 2-carboxybenzaldehyde in anhydrous THF is added slowly to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Isolation: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude 2-vinylbenzoic acid. The precipitate is collected by vacuum filtration.
Purification by Recrystallization
Crude 2-vinylbenzoic acid can be purified by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a solvent at different temperatures[8][9][10].
Workflow for Recrystallization of 2-Vinylbenzoic Acid
Caption: General workflow for the purification of 2-Vinylbenzoic acid by recrystallization.
Methodology:
-
Solvent Selection: An appropriate solvent is one in which 2-vinylbenzoic acid is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for benzoic acid derivatives.
-
Dissolution: The crude 2-vinylbenzoic acid is placed in an Erlenmeyer flask, and the chosen solvent (or the more soluble component of a mixed solvent system) is added in small portions while heating the mixture to boiling. Solvent is added until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, the hot solution is quickly filtered through a fluted filter paper into a pre-warmed flask.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 2-vinylbenzoic acid decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum or in a desiccator.
Reactivity and Potential for Polymerization
The chemical reactivity of 2-vinylbenzoic acid is characterized by the distinct functionalities of its carboxylic acid and vinyl groups.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride.
-
Vinyl Group: The vinyl group is susceptible to addition reactions and is the site for polymerization. 2-Vinylbenzoic acid can undergo free-radical polymerization to form poly(2-vinylbenzoic acid). It can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The presence of the carboxylic acid group can influence the polymerization process and the properties of the resulting polymer, such as its solubility and thermal stability.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of 2-vinylbenzoic acid. However, the general metabolism of benzoic acid in biological systems is well-established. It is primarily metabolized in the liver through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.
General Benzoic Acid Biosynthesis Pathway (in Plants)
Caption: A generalized β-oxidative pathway for benzoic acid biosynthesis in plants.
Note: This diagram illustrates a general pathway for the biosynthesis of benzoic acid and is not specific to 2-vinylbenzoic acid. PAL: Phenylalanine Ammonia-Lyase; CNL: Cinnamate-CoA Ligase; CHD: Cinnamoyl-CoA Hydratase/Dehydrogenase; KAT: 3-Ketoacyl-CoA Thiolase.
Conclusion
2-Vinylbenzoic acid is a molecule with significant potential in materials science and synthetic chemistry. While its physical and chemical properties are not as thoroughly characterized as some of its isomers, this guide provides a consolidated overview of the current knowledge. The detailed experimental protocols for its synthesis and purification, based on established chemical principles, offer a solid foundation for researchers. Further investigation into the specific biological activities of 2-vinylbenzoic acid is warranted to explore its potential applications in drug development and other life sciences.
References
- 1. 2-Vinylbenzoic acid AldrichCPR 27326-43-8 [sigmaaldrich.com]
- 2. 2-vinylbenzoic acid [stenutz.eu]
- 3. 2-Vinylbenzoic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. askfilo.com [askfilo.com]
- 8. amherst.edu [amherst.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
